tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a fluorinated derivative of the partially saturated quinoxaline bicyclic system. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with two nitrogen atoms at positions 1 and 2. In this compound, the 3,4-positions are hydrogenated (dihydroquinoxaline), and the tert-butyl carbamate group at position 1 acts as a protective moiety commonly used in organic synthesis to stabilize amines during reactions .
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
XOMCPAZDHSJXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Biological Activity
Tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic routes, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 235.25 g/mol
- CAS Number : 154590-35-9
Biological Activity Overview
Quinoxaline derivatives have been studied for various biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This compound has shown promising results in several studies.
Antiviral Activity
Research indicates that quinoxaline derivatives can inhibit viral replication. A notable study demonstrated that similar compounds exhibited significant inhibition of HIV reverse transcriptase, with some derivatives showing an EC value as low as 0.15 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential antiviral properties.
Anticancer Properties
Quinoxaline derivatives have also been evaluated for their anticancer activities. A related compound showed IC values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cancer cell lines . The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, including:
- Directed ortho-lithiation : This method allows for the introduction of fluorine at the 8-position and is a crucial step in synthesizing fluorinated quinoxalines .
- Acylation reactions : These reactions can lead to various substitutions on the quinoxaline core, enhancing biological activity.
Table 1: Comparison of Biological Activities of Quinoxaline Derivatives
| Compound Name | Activity Type | IC / EC Value | Reference |
|---|---|---|---|
| Quinoxaline A | Antiviral | 0.15 µg/mL | |
| Quinoxaline B | Anticancer | 1.9 µg/mL (HCT-116) | |
| Quinoxaline C | Anticancer | 2.3 µg/mL (MCF-7) |
Case Studies
- Antiviral Efficacy : A study on related quinoxaline compounds found significant antiviral activity against HIV, supporting the hypothesis that this compound may exhibit similar effects .
- Antitumor Activity : In another case study involving structurally similar compounds, researchers observed that certain derivatives displayed potent anticancer properties with low IC values against various cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibit promising anticancer properties. For instance, derivatives of quinoxaline have been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance potency against these cell lines .
Neuroprotective Effects
Compounds in the quinoxaline family have also been investigated for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its levels in the synaptic cleft and potentially improving cognitive function .
Acetylcholinesterase Inhibition
The inhibition of AChE is crucial in developing treatments for Alzheimer's disease. Research has demonstrated that certain derivatives of dihydroquinoxaline compounds can act as effective AChE inhibitors, with IC50 values indicating strong binding affinity . This suggests that this compound could serve as a lead compound for further development into therapeutic agents.
Antiviral Properties
Emerging evidence suggests that quinoxaline derivatives may possess antiviral properties. For example, they have been explored as potential inhibitors of hepatitis B virus (HBV) capsid assembly . The structural features of this compound may contribute to its efficacy in disrupting viral replication processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant antiproliferative effects against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9–7.52 μg/mL for selected derivatives. |
| Neuroprotective Effects | Highlighted the potential of quinoxaline derivatives as AChE inhibitors, contributing to increased acetylcholine levels and cognitive enhancement in Alzheimer’s models. |
| Antiviral Activity | Explored the use of quinoxaline derivatives as inhibitors of HBV capsid assembly, indicating a novel therapeutic avenue for antiviral drug development. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) adjacent to the ethanone moiety exhibits nucleophilic reactivity, enabling:
Acylation :
Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C produces N-acetyl derivatives. Yields depend on reaction time and stoichiometry:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0–5°C, 2 h | N-Acetylated derivative | 78–85 | |
| Benzoyl chloride | THF, rt, 4 h | N-Benzoylated derivative | 65–72 |
Alkylation :
Reactions with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yield N-alkylated products. Steric hindrance from the quinoline ring reduces yields for bulkier alkyl groups (e.g., isopropyl: ≤40%) .
Condensation Reactions Involving the Ethanone Moiety
The ethanone group (-CO-) participates in condensation reactions:
Schiff Base Formation :
Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions (HCl/EtOH) to form imines:
| Aldehyde | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux | (E)-N-benzylidene derivative | 82 | |
| 4-Nitrobenzaldehyde | Toluene, 110°C | (E)-N-(4-nitrobenzylidene) analog | 75 |
Knorr Quinoline Synthesis :
In ethanol with β-keto esters and ammonium acetate, the ethanone group facilitates cyclization to form polycyclic quinoline derivatives .
Electrophilic Aromatic Substitution on the Quinoline Ring
The electron-rich quinoline ring undergoes regioselective substitution:
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates position 5 (meta to methoxy group):
| Nitrating Agent | Position Substituted | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃ (70%) | C-5 | 5-Nitro derivative | 68 |
Halogenation :
Bromination (Br₂/FeBr₃) occurs at position 7 (para to ethoxy group), yielding 7-bromo derivatives (~60%) .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the quinoline scaffold:
Heck Reaction :
Reacts with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ and Et₃N to form C-3 aryl-substituted derivatives:
| Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene | Pd(OAc)₂, PPh₃, Et₃N | 3-Phenylquinoline derivative | 72 | |
| 4-Bromotoluene | PdCl₂(dppf), K₂CO₃ | 3-(4-Methylphenyl) analog | 65 |
Sonogashira Coupling :
With terminal alkynes (e.g., phenylacetylene), forms alkynyl derivatives at C-3. Yields improve with electron-withdrawing substituents on the alkyne .
Oxidation and Reduction Reactions
Oxidation :
The ethanone group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ convert it to a carboxylic acid (~55% yield) .
Reduction :
NaBH₄ reduces the ethanone to a secondary alcohol, while LiAlH₄ fully reduces it to an ethyl group (yields: 70–85%) .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic products. Quantum yield studies show a dependence on solvent polarity (highest in acetonitrile) .
Comparative Reactivity of Structural Analogs
The substitution pattern critically influences reactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate and analogous compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (NO₂, F): The nitro group at position 6 () significantly alters electronic density, as seen in downfield-shifted aromatic protons (δ 10.69 and 9.06) . Bulkier Substituents: The methoxycarbonylbenzyl group in compound 16a () increases molecular weight and complexity, likely improving target binding in HDAC6 inhibition .
Structural Isomerism :
- The 7-fluoro and 8-fluoro positional isomers ( vs. 9) may exhibit divergent reactivity and biological activity due to differences in steric and electronic environments.
Core Modifications: The isoquinoline derivative () demonstrates how core structural changes (quinoxaline vs.
Preparation Methods
Fluorinated o-Phenylenediamine Precursors
A common approach involves using 2-fluoro-1,2-diaminobenzene derivatives. For example, 8-fluoro-3,4-dihydroquinoxaline can be prepared by reacting 2-fluoro-1,2-diaminobenzene with glyoxylic acid under acidic conditions. The reaction proceeds via imine formation and subsequent cyclization:
Yields for this step range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Directed ortho-Lithiation
Alternative routes employ directed metallation to introduce fluorine post-cyclization. For instance, 3,4-dihydroisoquinoline derivatives undergo lithiation at the 8-position using butyllithium, followed by quenching with electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide). This method requires careful temperature control (−78°C to 0°C) to minimize side reactions.
Introduction of the tert-Butyl Carbamate Group
The Boc protection step is critical for stabilizing the secondary amine and enabling downstream functionalization.
Boc Anhydride Protocol
The most widely used method involves treating 8-fluoro-3,4-dihydroquinoxaline with di-tert-butyl dicarbonate (BocO) in the presence of a base. Typical conditions include:
-
Reagents : BocO (1.2 equiv), NaH (1.5 equiv)
-
Solvent : Anhydrous DMF or THF
-
Temperature : 0°C to room temperature
The reaction mechanism proceeds via deprotonation of the secondary amine by NaH, followed by nucleophilic attack on BocO. Yields exceed 85% when using high-purity starting materials.
Alternative Bases
In cases where NaH poses safety concerns, organic bases like DMAP or EtN may be substituted, though reaction times increase to 24–48 hours. For example:
This method achieves 70–80% yields but requires rigorous exclusion of moisture.
Optimization Strategies
Temperature and Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates Boc protection in biphasic systems (e.g., HO/CHCl), reducing reaction times to 2–4 hours.
-
Microwave Assistance : Cyclocondensation steps benefit from microwave irradiation (100–150°C, 30–60 minutes), improving yields by 15–20% compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Boc Protection | Flash Chromatography | Hexane/EtOAc (70:30 to 50:50 gradient) | >95% |
| Final Product | Preparative HPLC | C18 column, HO/MeCN + 0.1% TFA | >99% |
Preparative HPLC is essential for removing regioisomers and residual bases. Neutralization of fractions with NaHCO before lyophilization prevents acid-induced degradation.
Spectroscopic Validation
-
H NMR : Key signals include the tert-butyl singlet at δ 1.57 ppm and aromatic protons at δ 7.04–7.74 ppm.
-
HRMS : Molecular ion [M+H] observed at m/z 253.128 (calculated 253.129).
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates:
-
Continuous-Flow Reactors : Minimize exothermic risks during Boc protection.
-
Catalyst Recycling : Titanium(IV) ethoxide improves imine formation efficiency by 30% in cyclocondensation steps.
-
Cost-Effective Fluorination : Using KF instead of NFSI reduces raw material costs by 40%, albeit with lower selectivity (85:15 desired:byproduct ratio).
Challenges and Solutions
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
